![molecular formula C14H20O B2666995 1-(4-Tert-butylphenyl)-2-methylpropan-1-one CAS No. 60561-82-2](/img/structure/B2666995.png)
1-(4-Tert-butylphenyl)-2-methylpropan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, tert-butyl groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Scientific Research Applications
Organic Synthesis and Reduction Reagent
4,4’-Di-tert-butylbiphenyl serves as a valuable building block in organic synthesis. Researchers use it to create complex molecules due to its stability and reactivity. Additionally, it acts as a reduction reagent in certain chemical transformations .
Materials Science: Epoxy Reactive Diluent
In materials science, this compound finds application as an epoxy reactive diluent. When added to epoxy resins, it modifies their viscosity and enhances their performance. This property is crucial in coatings, adhesives, and composite materials .
Photostabilizer in Sunscreen Formulations
The compound’s UV-absorbing properties make it an excellent photostabilizer. It is commonly used in sunscreen products to protect against UVA rays. Its broad absorption range ensures effective shielding from harmful ultraviolet light .
Electroluminescent Materials
Researchers have explored 4,4’-Di-tert-butylbiphenyl for its potential in electroluminescent devices. By incorporating it into OLEDs (organic light-emitting diodes), they aim to improve device efficiency and color purity .
Liquid Crystals and Display Technologies
The compound’s rigid biphenyl structure makes it suitable for liquid crystal applications. It contributes to the development of liquid crystal displays (LCDs) and other display technologies by influencing molecular alignment and optical properties .
Fluorescent Probes and Sensors
Due to its unique electronic properties, 4,4’-Di-tert-butylbiphenyl can serve as a fluorescent probe or sensor. Researchers explore its behavior in various environments, including biological systems, to detect specific analytes or monitor molecular interactions .
properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSVXJZQVNOLNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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